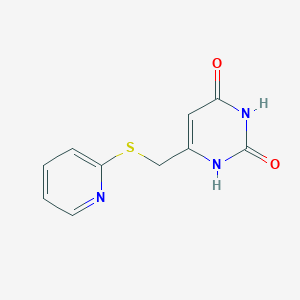
S-(4-chlorophenyl) pyridine-2-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) pyridine-2-carbothioate is a chemical compound with the molecular formula C12H8ClNOS It is known for its unique structure, which includes a chlorophenyl group and a pyridinecarbothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) pyridine-2-carbothioate typically involves the reaction of 4-chlorophenyl thiocyanate with 2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-chlorophenyl) pyridine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyridinecarbothioates.
Aplicaciones Científicas De Investigación
S-(4-chlorophenyl) pyridine-2-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of S-(4-chlorophenyl) pyridine-2-carbothioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-chlorophenyl) 2-pyridinecarboxylate
- S-(4-chlorophenyl) 2-pyridinecarboxamide
- S-(4-chlorophenyl) 2-pyridinecarboxaldehyde
Uniqueness
S-(4-chlorophenyl) pyridine-2-carbothioate is unique due to its thioester functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the chlorophenyl group also enhances its chemical stability and reactivity in various synthetic applications .
Propiedades
Número CAS |
353258-69-2 |
|---|---|
Fórmula molecular |
C12H8ClNOS |
Peso molecular |
249.72g/mol |
Nombre IUPAC |
S-(4-chlorophenyl) pyridine-2-carbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-9-4-6-10(7-5-9)16-12(15)11-3-1-2-8-14-11/h1-8H |
Clave InChI |
RBNAZFJCKHTGFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
Solubilidad |
1.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-4-[4-(2-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427794.png)
![2-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427796.png)
![4-[4-(4-Fluorophenyl)-1-piperazinyl]-2-pyrimidinyl methyl sulfide](/img/structure/B427798.png)

![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-pyrimidinyl methyl sulfide](/img/structure/B427802.png)
![4-Chloro-2-(methylsulfanyl)-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B427803.png)

![6-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B427805.png)

